F1063-0967

DUSP26 phosphatase inhibition enzymatic assay

F1063-0967 is a characterized DUSP26 inhibitor (IC50 11.62 μM) with validated apoptosis induction in IMR-32 neuroblastoma cells (IC50 4.13 μM) and selectivity over HL7702 hepatocytes. Ideal for comparative pharmacology, SAR studies, and reference compound use. Not interchangeable with NSC-87877 or ethyl-3,4-dephostatin.

Molecular Formula C24H24N2O5S2
Molecular Weight 484.6 g/mol
Cat. No. B1671844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameF1063-0967
SynonymsF1063-0967
Molecular FormulaC24H24N2O5S2
Molecular Weight484.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O
InChIInChI=1S/C24H24N2O5S2/c1-15-6-8-16(9-7-15)13-20-22(29)26(24(32)33-20)12-4-2-3-5-21(28)25-17-10-11-18(23(30)31)19(27)14-17/h6-11,13-14,27H,2-5,12H2,1H3,(H,25,28)(H,30,31)/b20-13-
InChIKeyRNICWTYEMLCCAS-MOSHPQCFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





F1063-0967 (CAS 613225-56-2): A Dual-Specificity Phosphatase 26 (DUSP26) Inhibitor for Neuroblastoma and Neuroregeneration Research


F1063-0967 (molecular formula C24H24N2O5S2; MW 484.59 g/mol) is a synthetic small-molecule inhibitor of dual-specificity phosphatase 26 (DUSP26) identified through a hybrid virtual screening approach combining pharmacophore modeling and molecular docking of 129,087 compounds from chemical diversity libraries [1]. The compound exhibits an enzymatic IC50 of 11.62 μM against DUSP26 in cell-free assays and induces apoptosis in IMR-32 neuroblastoma cells with a cellular IC50 of 4.13 μM [1]. In a 2025 ACS NANO publication, F1063-0967 was employed as the active pharmaceutical ingredient in a reactive-oxygen-species responsive mesoporous silica-loaded hydrogel system for spinal cord injury repair, demonstrating its translational relevance in neuroregeneration research [2].

F1063-0967: Why DUSP26-Targeted Research Cannot Rely on NSC-87877 or Ethyl-3,4-Dephostatin Substitution


DUSP26 is a dual-specificity phosphatase implicated in neuroblastoma oncogenesis and neuronal regeneration pathways, yet only three small-molecule inhibitors have been characterized for this target: NSC-87877, ethyl-3,4-dephostatin, and F1063-0967 [1]. These three compounds exhibit fundamentally distinct potency profiles and selectivity characteristics that preclude interchangeable use. NSC-87877 is a promiscuous inhibitor originally developed against Shp1/Shp2 protein tyrosine phosphatases (IC50 = 0.318 μM and 0.355 μM, respectively) with weak off-target activity on DUSP26 (IC50 = 16.67 ± 2.89 μM) [2]. Ethyl-3,4-dephostatin is a multiphosphatase inhibitor with competitive binding at the DUSP26 catalytic site (IC50 = 6.8 ± 0.41 μM) [3]. F1063-0967 occupies an intermediate potency position (IC50 = 11.62 μM) while demonstrating differential cellular selectivity in neuroblastoma models that the comparator compounds have not been shown to replicate [1]. Substituting any of these compounds without accounting for these quantifiable differences introduces uncontrolled experimental variables in potency thresholds, off-target phosphatase engagement, and cell-type-specific response profiles.

F1063-0967: Quantified Comparative Evidence for DUSP26 Inhibitor Selection


DUSP26 Enzymatic Inhibition: F1063-0967 versus NSC-87877 and Ethyl-3,4-Dephostatin

F1063-0967 exhibits intermediate DUSP26 inhibitory potency between the two previously characterized small-molecule inhibitors. In cell-free enzymatic assays, F1063-0967 demonstrated an IC50 of 11.62 μM against DUSP26, representing a 1.43-fold improvement over NSC-87877 (IC50 = 16.67 ± 2.89 μM) but 1.71-fold lower potency than ethyl-3,4-dephostatin (IC50 = 6.8 ± 0.41 μM) [1]. F1063-0967 was identified as the most potent compound among eight active hits from a virtual screen of 129,087 compounds, validated through enzyme-based assays [1].

DUSP26 phosphatase inhibition enzymatic assay IC50 comparison

Cellular Apoptosis Induction in IMR-32 Neuroblastoma Cells

F1063-0967 induces apoptosis in IMR-32 neuroblastoma cells with a cellular IC50 of 4.13 μM in MTT assays, demonstrating enhanced cellular potency relative to its enzymatic inhibition value (11.62 μM) [1]. The compound significantly promotes IMR-32 cell apoptosis at concentrations as low as 0.1 μM [2]. While NSC-87877 has been shown to induce p53-mediated apoptosis in neuroblastoma cell lines, direct comparative cellular IC50 data for NSC-87877 against IMR-32 cells under identical experimental conditions are not available in the primary literature [3]. Ethyl-3,4-dephostatin's cellular effects in IMR-32 neuroblastoma cells have not been reported in peer-reviewed studies.

neuroblastoma apoptosis IMR-32 cellular IC50 cancer cell viability

Cell-Type Selectivity: Differential Effects on HL7702 and SH-SY5Y Cells

F1063-0967 demonstrates differential cellular effects across multiple cell lines. At 10 μM concentration, F1063-0967 showed no effect on HL7702 normal hepatocyte control cells and little inhibition effect on SH-SY5Y neuroblastoma cells in MTT assays performed after 72 hours [1]. In contrast, the compound induced apoptosis in IMR-32 neuroblastoma cells with an IC50 of 4.13 μM under identical assay conditions [1]. NSC-87877 has established neuroblastoma cell line activity in SK-N-BE(2)C and SK-N-AS cells but lacks comparative selectivity profiling against HL7702 hepatocytes [2]. Ethyl-3,4-dephostatin has not been evaluated for differential cytotoxicity across these cell lines in published studies.

selectivity hepatocyte neuroblastoma cell viability SH-SY5Y

In Vivo Translation: Application in ROS-Responsive Hydrogel System for Spinal Cord Injury Repair

F1063-0967 (designated F10 in the publication) was successfully incorporated into a reactive-oxygen-species (ROS) responsive mesoporous silica-loaded photosensitive hydrogel delivery system for spinal cord injury (SCI) repair, as reported in ACS NANO (2025, Impact Factor 15.8) [1]. The system achieved tunable controlled release of F1063-0967 in response to ROS levels at the injury site, effectively promoting axonal regeneration [1]. In contrast, neither NSC-87877 nor ethyl-3,4-dephostatin has been reported in peer-reviewed literature for in vivo neuroregeneration applications or advanced drug delivery system integration. Notably, the publication explicitly refers to F1063-0967 as a "DUSP26-specific inhibitor," underscoring its recognition as a selective tool compound for DUSP26-targeted in vivo research [1].

spinal cord injury neuroregeneration drug delivery ROS-responsive in vivo

Physicochemical Characterization: Solubility and Stability Specifications

F1063-0967 exhibits DMSO solubility of 100 mg/mL (206.36 mM) with ultrasonic assistance, with negligible aqueous solubility (<1 mg/mL) and minimal ethanol solubility (<1 mg/mL) . The compound maintains stability for 36 months in lyophilized form at -20°C under desiccated conditions; in solution at -20°C, stability is maintained for 3 months [1]. Purity specifications are reported at ≥97% to ≥98% across multiple commercial vendors, with some vendors reporting 99.30% purity . These physicochemical parameters are essential for reproducible experimental design and inter-laboratory comparability.

solubility DMSO stability formulation storage

F1063-0967: Recommended Research Applications Based on Validated Evidence


Neuroblastoma Cell Line Studies Requiring DUSP26 Inhibition with Documented IMR-32 Apoptosis IC50

Investigators studying DUSP26-mediated apoptosis pathways in IMR-32 neuroblastoma cells should prioritize F1063-0967 as the tool compound of choice. The compound is the only DUSP26 inhibitor with a quantitatively established cellular apoptosis IC50 (4.13 μM) in this specific cell line under validated MTT assay conditions (1×10³ cells/well, 72 h incubation) [1]. The documented differential response between IMR-32 (IC50 = 4.13 μM) and SH-SY5Y (minimal effect at 10 μM) cells provides an internal selectivity control for neuroblastoma subtype-specific studies [1]. F1063-0967's sparing of HL7702 normal hepatocytes further supports its utility as a selective research tool [1].

Neuroregeneration Research and Advanced Drug Delivery System Development

F1063-0967 is uniquely positioned for spinal cord injury repair and neuroregeneration research based on its validation in a peer-reviewed ACS NANO publication (Impact Factor 15.8) [2]. The compound has demonstrated compatibility with ROS-responsive mesoporous silica-loaded photosensitive hydrogel systems, enabling tunable controlled release in response to injury-site reactive oxygen species [2]. Researchers developing stimuli-responsive drug delivery platforms for central nervous system applications should select F1063-0967 as the DUSP26 inhibitor of choice, as neither NSC-87877 nor ethyl-3,4-dephostatin has been validated in comparable advanced delivery systems or neuroregeneration models.

DUSP26 Enzymatic Assays Requiring Intermediate Potency with Reduced Off-Target Liability

For biochemical assays requiring DUSP26 inhibition without the confounding phosphatase promiscuity of comparator compounds, F1063-0967 offers a defined potency window (IC50 = 11.62 μM) [1]. Unlike NSC-87877, which potently inhibits Shp1 (IC50 = 0.355 μM) and Shp2 (IC50 = 0.318 μM) with weak off-target DUSP26 activity, F1063-0967 was identified through a targeted DUSP26-focused virtual screening campaign specifically designed to identify novel DUSP26 inhibitors [1][3]. The compound's intermediate potency between NSC-87877 (IC50 = 16.67 ± 2.89 μM) and ethyl-3,4-dephostatin (IC50 = 6.8 ± 0.41 μM) provides researchers with a distinct tool for structure-activity relationship studies and dose-response profiling [1].

Long-Term in Vitro Studies Requiring Validated Compound Stability

Experimental protocols requiring extended compound storage or prolonged in vitro incubation benefit from F1063-0967's documented stability profile. The compound maintains integrity for 36 months in lyophilized form at -20°C under desiccated conditions, with solution stability of 3 months at -20°C [4]. Validated room-temperature shipping stability ensures that compound integrity is preserved during transit . High DMSO solubility (100 mg/mL; 206.36 mM) facilitates preparation of concentrated stock solutions for dose-ranging studies . These documented physicochemical parameters enable reproducible long-term experimental designs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for F1063-0967

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.